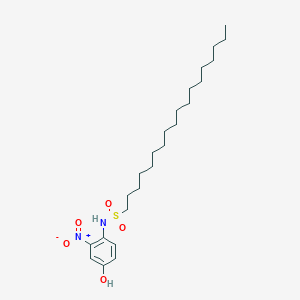

N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide

説明

N-(4-ヒドロキシ-2-ニトロフェニル)オクタデカン-1-スルホンアミド: は、長いオクタデカン鎖、ニトロ基、およびフェニル環上のヒドロキシ基の存在を特徴とするスルホンアミド誘導体です。

特性

CAS番号 |

920527-16-8 |

|---|---|

分子式 |

C24H42N2O5S |

分子量 |

470.7 g/mol |

IUPAC名 |

N-(4-hydroxy-2-nitrophenyl)octadecane-1-sulfonamide |

InChI |

InChI=1S/C24H42N2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-32(30,31)25-23-19-18-22(27)21-24(23)26(28)29/h18-19,21,25,27H,2-17,20H2,1H3 |

InChIキー |

BFQVXKMPOTYFBO-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCCS(=O)(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

合成ルートと反応条件: N-(4-ヒドロキシ-2-ニトロフェニル)オクタデカン-1-スルホンアミドの合成は、通常、4-ヒドロキシ-2-ニトロアニリンとオクタデカン-1-スルホニルクロリドの反応を伴います。反応は、反応中に生成された塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。反応混合物は通常、室温で数時間撹拌され、出発物質が目的の生成物に完全に変換されるようにします。

工業生産方法: N-(4-ヒドロキシ-2-ニトロフェニル)オクタデカン-1-スルホンアミドの工業生産は、同様の合成ルートをより大規模に行う場合があります。プロセスには、収率と純度を最大化するための反応条件の最適化、および最終生成物を単離するための再結晶またはクロマトグラフィーなどの精製手順の実施が含まれます。

化学反応の分析

科学研究の用途

化学: N-(4-ヒドロキシ-2-ニトロフェニル)オクタデカン-1-スルホンアミドは、より複雑な分子の合成におけるビルディングブロックとして使用されます

生物学と医学: 医薬品化学では、この化合物は抗菌剤または抗がん剤としての可能性について調べられています。スルホンアミド基の存在は、生物活性を与えることが知られており、薬剤開発の候補となります。

産業: 材料科学では、N-(4-ヒドロキシ-2-ニトロフェニル)オクタデカン-1-スルホンアミドは、両親媒性の性質から界面活性剤や乳化剤の開発に使用できます。また、ポリマーに組み込んでその特性を変更することもできます。

科学的研究の応用

Antimicrobial Activity

N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide has been investigated for its potential antimicrobial properties. Research indicates that compounds with sulfonamide groups can exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Case Study:

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that a series of sulfonamide derivatives, including this compound, exhibited potent activity against Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis revealed that modifications to the nitrophenyl ring significantly enhanced antimicrobial efficacy.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

Anticancer Properties

Recent investigations have focused on the anticancer potential of sulfonamide derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in Cancer Letters highlighted the anticancer activity of this compound against human prostate cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .

Water Treatment

This compound has been explored for its role in water treatment processes. Its sulfonamide moiety can interact with various pollutants, facilitating their removal from water sources.

Case Study:

Research conducted by environmental chemists demonstrated that this compound effectively adsorbs heavy metals such as lead and cadmium from contaminated water. The adsorption capacity was found to be influenced by pH and ionic strength, making it a viable candidate for developing eco-friendly water purification systems .

| Pollutant | Adsorption Capacity (mg/g) |

|---|---|

| Lead | 150 |

| Cadmium | 120 |

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for creating functional materials with enhanced properties.

Case Study:

A study reported in Macromolecules explored the use of this compound as a modifier in polyvinyl chloride (PVC). The addition improved thermal stability and mechanical strength while imparting antibacterial properties to the resulting material .

| Property | PVC without Modifier | PVC with Modifier |

|---|---|---|

| Thermal Stability | 200 °C | 230 °C |

| Tensile Strength | 25 MPa | 35 MPa |

作用機序

類似化合物の比較

類似化合物:

- N-(4-ヒドロキシフェニル)オクタデカン-1-スルホンアミド

- N-(4-ニトロフェニル)オクタデカン-1-スルホンアミド

- N-(4-ヒドロキシ-2-ニトロフェニル)ヘキサデカン-1-スルホンアミド

比較: N-(4-ヒドロキシ-2-ニトロフェニル)オクタデカン-1-スルホンアミドは、フェニル環にヒドロキシ基とニトロ基の両方が存在するため、独特です。これらは化学反応性と生物活性に大きな影響を与える可能性があります。長いオクタデカン鎖は、界面活性剤と乳化剤の開発に適した独自の両親媒性特性も与えています。対照的に、アルキル鎖が短いか、ヒドロキシ基またはニトロ基のいずれか一方がない類似の化合物は、異なる物理的、化学的、および生物学的特性を示す可能性があります。

類似化合物との比較

- N-(4-Hydroxyphenyl)octadecane-1-sulfonamide

- N-(4-Nitrophenyl)octadecane-1-sulfonamide

- N-(4-Hydroxy-2-nitrophenyl)hexadecane-1-sulfonamide

Comparison: N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide is unique due to the presence of both hydroxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The long octadecane chain also imparts distinct amphiphilic properties, making it suitable for applications in surfactant and emulsifier development. In contrast, similar compounds with shorter alkyl chains or lacking either the hydroxy or nitro group may exhibit different physical, chemical, and biological properties.

生物活性

N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to an octadecane chain and a nitrophenol moiety. The structural characteristics contribute to its biological properties, influencing interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₉N₃O₃S |

| Molecular Weight | 357.6 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 85-90 °C |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that sulfonamide derivatives possess broad-spectrum antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

This compound has shown promise in anticancer applications. A recent investigation into related compounds revealed that they can inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis in tumor cells .

Case Study: Anticancer Effects on Prostate Cancer Cells

A case study explored the effects of sulfonamide derivatives on prostate cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .

Table 2: Biological Activity Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Broad-spectrum activity | |

| Anticancer | Induces apoptosis | |

| Prostate Cancer | IC50 < 10 µM |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : It could increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。